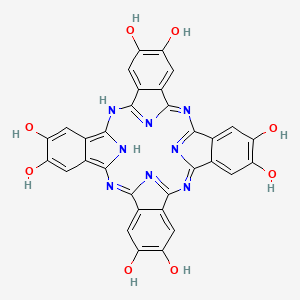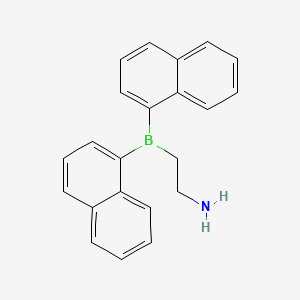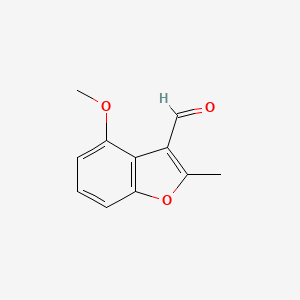
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) typically involves the reaction of dimethylaminoethylamine with nonane-9,1-diol and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including esterification and amination reactions, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.
Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound proteins and signaling pathways. This interaction can influence various cellular processes, making it a valuable tool in research and industrial applications.
Comparación Con Compuestos Similares
- ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(decane-10,1-diyl) bis(2-ethylhexanoate)
Comparison: Compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) exhibits unique properties due to its specific chain length and branching. These structural differences can influence its solubility, reactivity, and interaction with biological membranes, making it distinct in its applications and effectiveness.
Propiedades
Fórmula molecular |
C38H76N2O4 |
|---|---|
Peso molecular |
625.0 g/mol |
Nombre IUPAC |
9-[2-(dimethylamino)ethyl-[9-(2-ethylhexanoyloxy)nonyl]amino]nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C38H76N2O4/c1-7-11-27-35(9-3)37(41)43-33-25-21-17-13-15-19-23-29-40(32-31-39(5)6)30-24-20-16-14-18-22-26-34-44-38(42)36(10-4)28-12-8-2/h35-36H,7-34H2,1-6H3 |
Clave InChI |
WIPVZZLHYXSMTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


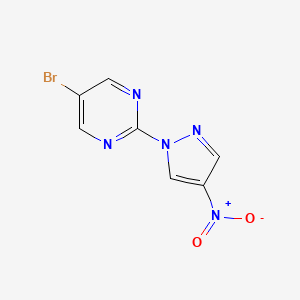
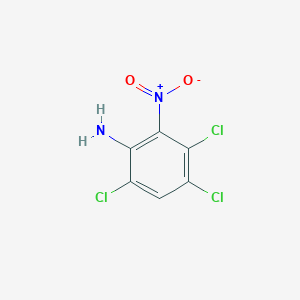
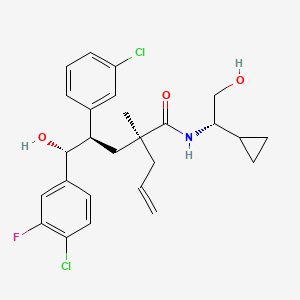

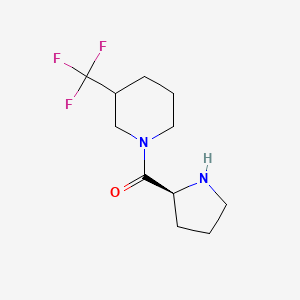


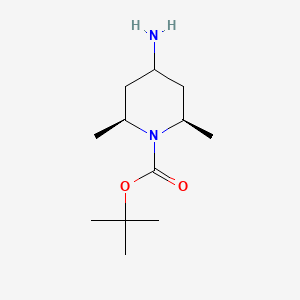
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
